2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S/c1-2-10-28-23(30)20-9-8-17(22(29)26-14-19-7-4-11-31-19)13-21(20)27-24(28)32-15-16-5-3-6-18(25)12-16/h2-9,11-13H,1,10,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBSZPDYRXPVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the Furan Group: This can be done via a coupling reaction, such as Suzuki-Miyaura coupling, using furan-2-yl boronic acid and a suitable palladium catalyst.
Incorporation of the Prop-2-en-1-yl Group: This step may involve allylation reactions using allyl halides or allyl alcohols under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and prop-2-en-1-yl groups can be oxidized under mild conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Material Science: Exploration of its properties for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The quinazoline core is known to inhibit certain kinases, which are crucial for cell signaling and proliferation .
Biological Activity
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide represents a novel class of quinazoline derivatives with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure
The compound features a complex structure that includes:
- A quinazoline core which is known for various biological activities.
- A sulfanyl group that may enhance its reactivity and interaction with biological targets.
- A furan moiety , adding to the compound's potential pharmacological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Klebsiella pneumoniae | 64 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound has a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.
Antifungal Activity
The antifungal potential of the compound has also been evaluated. In vitro tests against common fungal pathogens revealed:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Fusarium oxysporum | 4 |
The low MIC values indicate a strong antifungal effect, especially against Candida albicans, which is significant given the increasing resistance to conventional antifungal agents.
Anticancer Activity
Preliminary studies have investigated the anticancer properties of this compound. It was tested on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The IC50 values indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often linked to specific structural features. For this compound:
- The presence of the sulfanyl group enhances binding affinity to target proteins.
- The furan ring contributes to increased lipophilicity, facilitating better membrane penetration.
Studies suggest that modifications in these regions could optimize biological activity further.
Case Studies
A notable case study involved the synthesis and evaluation of similar quinazoline derivatives. Researchers synthesized a series of compounds with varying substituents and assessed their biological activities. The findings indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial and antifungal activities compared to their electron-donating counterparts.
Comparison with Similar Compounds
N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide
This compound (CAS: 945966-46-1) shares a fluorophenyl-substituted dihydroquinazoline-like scaffold. Key differences include a benzooxazinone core instead of a quinazoline and a methanesulfonamide group.
Screening Compound from ChemDiv (InChI=1S/C30H27FN4O3S)
This analogue features a 3,4-dihydroquinazoline core with a 4-fluorophenylmethyl group and a sulfanyl-linked indole moiety. Both compounds exhibit propenyl or isopropyl groups, suggesting flexibility in accommodating hydrophobic binding pockets .
Compounds with Furan and Sulfanyl Substituents
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
This dihydropyridine derivative () shares a furan-2-yl group and a sulfanyl linkage. Unlike the target compound’s quinazoline core, its dihydropyridine structure may favor calcium channel modulation. The sulfanyl group in both compounds likely enhances redox activity or metal coordination, but the pyridine vs. quinazoline cores dictate divergent pharmacological profiles .
2-{[2-(4-Ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
This analogue () replaces the target compound’s 3-fluorophenyl group with a 4-ethoxyphenyl moiety and substitutes the propenyl group with a tetrahydrofuran-derived chain.
Electronic Effects
The 3-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, polarizing the quinazoline core and enhancing electrophilicity at the 4-oxo position. In contrast, analogues with methoxy or ethoxy groups (e.g., AZ331, ) exhibit electron-donating effects, reducing reactivity at the core but improving solubility .
Data Table: Key Structural and Property Comparisons
Q & A
Q. What are the recommended synthetic routes for this compound, and how can computational methods optimize its synthesis?
The compound’s synthesis can be approached using multi-step organic reactions, incorporating sulfur-containing and heterocyclic building blocks. Computational tools like quantum chemical calculations and reaction path searches (e.g., ICReDD’s methodology) enable efficient design by predicting intermediates and transition states. For example, combining quantum chemistry with machine learning narrows optimal reaction conditions, reducing trial-and-error experimentation . Reactor design principles (e.g., membrane separation, process control) from chemical engineering classifications (CRDC) further refine scalability .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : Resolve aromatic protons (e.g., furan, fluorophenyl groups) and confirm stereochemistry.
- LC-MS : Verify molecular weight (e.g., using high-resolution columns like Chromolith or Purospher®STAR) .
- FT-IR : Identify functional groups (e.g., carbonyl, sulfanyl). Structural validation should cross-reference computational predictions (e.g., SMILES/InChI descriptors) with experimental data .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- First Aid : Immediate decontamination via soap/water for skin contact, fresh air for inhalation. Medical consultation is mandatory, especially given structural analogs’ potential toxicity .
- PPE : Use nitrile gloves, fume hoods, and closed systems to mitigate exposure to reactive intermediates (e.g., allyl groups) .
Advanced Research Questions
Q. How can reaction mechanisms involving the sulfanyl and allyl groups be elucidated using combined experimental and computational approaches?
Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in sulfur-mediated bond formations.
- DFT Calculations : Model transition states for allyl group rearrangements.
- In Situ Spectroscopy : Monitor intermediates via Raman or UV-vis. ICReDD’s feedback loop, integrating experimental data into computational refinements, is critical for resolving ambiguities .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH, temperature).
- Theoretical Alignment : Reconcile discrepancies using structure-activity relationship (SAR) models and molecular docking simulations. Cross-disciplinary frameworks (e.g., contested data methodologies) emphasize iterative hypothesis testing .
Q. What role does AI-driven simulation play in predicting this compound’s physicochemical properties?
AI platforms like COMSOL Multiphysics enable:
- Solubility Prediction : Train models on datasets of analogous quinazoline derivatives.
- Thermodynamic Stability : Simulate degradation pathways under varying conditions (e.g., oxidative stress). These tools reduce reliance on resource-intensive trial experiments .
Q. How can reaction conditions be optimized to enhance yield while minimizing byproducts?
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading).
- Microreactor Technology : Improve mass/heat transfer for exothermic steps (e.g., prop-2-en-1-yl additions).
- Machine Learning : Analyze historical reaction data to identify optimal parameter combinations .
Q. What cross-disciplinary applications exist for this compound beyond medicinal chemistry?
- Materials Science : Explore its potential as a ligand in catalytic systems (e.g., asymmetric synthesis).
- Environmental Chemistry : Study degradation pathways in atmospheric models (e.g., DOE’s pollutant fate research) .
- Energy Engineering : Test redox activity in battery electrolytes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
